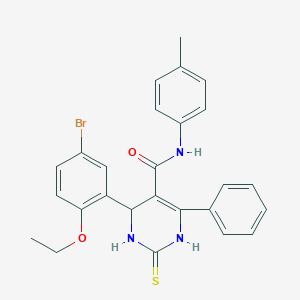![molecular formula C20H20N2O3S B306243 (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B306243.png)
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as LMT-28 and is a thiazolone derivative that belongs to the class of organic compounds known as thiazoles.
作用機序
The mechanism of action of (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, studies have suggested that the compound may induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It may also inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. The antimicrobial activity of the compound may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one may have several biochemical and physiological effects. The compound has been found to decrease the expression of various proteins involved in cancer cell proliferation, such as cyclin D1 and c-Myc. It may also increase the expression of tumor suppressor proteins, such as p53. Additionally, the compound may decrease the production of reactive oxygen species in cancer cells, which can lead to oxidative stress and cell damage.
実験室実験の利点と制限
One of the advantages of (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one is its broad-spectrum activity against cancer cells and bacteria. This makes it a potential candidate for the development of new anticancer and antimicrobial agents. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations may affect the compound's efficacy and safety in vivo.
将来の方向性
There are several future directions for the research on (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the compound's mechanism of action in more detail to identify its molecular targets. Additionally, future studies may focus on the development of new derivatives of (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one with improved solubility and reduced toxicity. These derivatives may have enhanced activity against cancer cells and bacteria, making them promising candidates for drug development.
合成法
The synthesis of (5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one involves the reaction of aniline with 3-methoxy-2-propan-2-yloxybenzaldehyde in the presence of sulfuric acid. The resulting compound is then treated with thiosemicarbazide to form the thiazolone derivative. This method has been optimized and can be carried out on a large scale, making it a practical approach for the synthesis of this compound.
科学的研究の応用
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one has been studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
|---|---|
分子式 |
C20H20N2O3S |
分子量 |
368.5 g/mol |
IUPAC名 |
(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-13(2)25-18-14(8-7-11-16(18)24-3)12-17-19(23)22-20(26-17)21-15-9-5-4-6-10-15/h4-13H,1-3H3,(H,21,22,23)/b17-12- |
InChIキー |
IFOIGDOENJLIJH-ATVHPVEESA-N |
異性体SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C\2/C(=O)N=C(S2)NC3=CC=CC=C3 |
SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N=C(S2)NC3=CC=CC=C3 |
正規SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N=C(S2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[benzyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B306160.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B306161.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306162.png)


![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![4-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B306176.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306177.png)
![3-(2-Fluorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B306178.png)
![4-Chloro-3-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B306179.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B306181.png)
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B306182.png)
![N-(2,4-dimethylphenyl)-2-{5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306183.png)